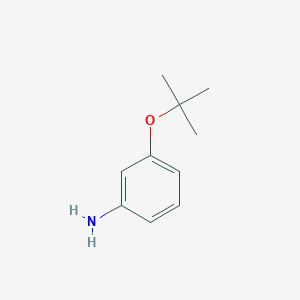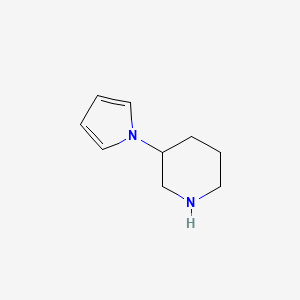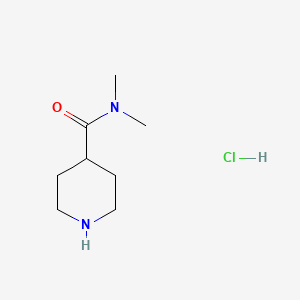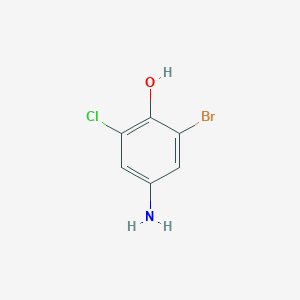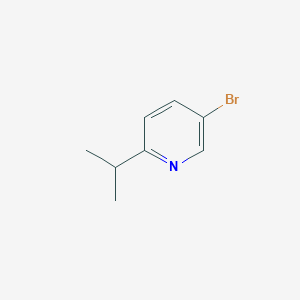
5-Bromo-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-isopropylpyridine is an organic compound with the CAS Number: 1159820-58-2 . It has a molecular weight of 200.08 and its IUPAC name is 5-bromo-2-isopropylpyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-isopropylpyridine consists of a pyridine ring, a bromine atom, and an isopropyl group . The InChI Code for this compound is 1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2-isopropylpyridine is a solid or semi-solid or lump or liquid . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-Bromo-2-isopropylpyridine: is a valuable intermediate in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry . These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their broad spectrum of biological activities.
Organic Synthesis
In organic chemistry, 5-Bromo-2-isopropylpyridine serves as a building block for constructing complex molecular architectures . It’s used in the synthesis of various organic compounds, leveraging its reactivity to introduce bromine and isopropyl groups into more complex molecules.
Material Science
This compound is utilized in material science research, particularly in the synthesis of new materials where the pyridine ring can impart specific electronic and structural properties . Its inclusion in polymers and other materials can affect their stability, conductivity, and overall performance.
Analytical Chemistry
5-Bromo-2-isopropylpyridine: finds applications in analytical chemistry, where it may be used as a standard or reagent in chromatography and spectrometry to identify and quantify various substances .
Agrochemical Research
The pyridine scaffold, to which 5-Bromo-2-isopropylpyridine belongs, is extensively used in the synthesis of plant protection chemicals. It can modify the properties of compounds, sometimes changing their application, and act as a unique pharmacophore in agrochemicals .
Biochemistry
In biochemistry, 5-Bromo-2-isopropylpyridine could be involved in the study of enzyme interactions and the development of biochemical assays due to its structural similarity to naturally occurring compounds .
Environmental Applications
Research into the environmental impact of chemical compounds includes 5-Bromo-2-isopropylpyridine . It may be studied for its degradation products, toxicity, and long-term environmental effects .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propiedades
IUPAC Name |
5-bromo-2-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNVJKFIQGNGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropylpyridine | |
CAS RN |
1159820-58-2 |
Source


|
| Record name | 5-bromo-2-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)





